molecular formula C17H28N2O4 B5219858 2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B5219858
M. Wt: 324.4 g/mol
InChI Key: JZUFDZVAUHZJFZ-UHFFFAOYSA-N
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Description

2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxyethanol chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a chlorophenyl group instead of a dimethoxyphenyl group.

    2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Contains a bromophenyl group instead of a dimethoxyphenyl group.

Uniqueness

The presence of the 2,3-dimethoxyphenyl group in 2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol imparts unique electronic and steric properties, potentially enhancing its interaction with specific biological targets and improving its pharmacokinetic profile .

Properties

IUPAC Name

2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c1-21-16-5-3-4-15(17(16)22-2)14-19-8-6-18(7-9-19)10-12-23-13-11-20/h3-5,20H,6-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUFDZVAUHZJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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